N-methylpiperidine-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-7(10)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJOLLVGOSCKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375169 | |
| Record name | N-methylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903-69-1 | |
| Record name | N-methylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methylpiperidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of N Methylpiperidine 4 Carboxamide
Synthetic Routes to N-Methylpiperidine-4-carboxamide and its Precursors
Synthesis from 1-Methylpiperidine-4-carboxylic Acid and its Salts
A primary route to this compound begins with 1-methylpiperidine-4-carboxylic acid. google.com This precursor is a piperidine (B6355638) derivative characterized by a carboxylic acid group at the 4-position and a methyl group attached to the nitrogen atom. The hydrochloride salt of this acid is also a common starting material. google.comchemicalbook.com
The synthesis of the precursor, 1-methylpiperidine-4-carboxylic acid, often starts from isonipecotic acid (piperidine-4-carboxylic acid). chemicalbook.com One established method involves a reductive amination process. In this reaction, isonipecotic acid is reacted with formaldehyde (B43269) in the presence of a reducing agent like formic acid and a palladium catalyst. chemicalbook.comchemicalbook.com This reaction, known as the Eschweiler-Clarke reaction, introduces the methyl group onto the piperidine nitrogen.
Another approach to a related precursor involves the Strecker synthesis. For instance, the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate begins with 1-benzylpiperidin-4-one, which undergoes a Strecker-type condensation with aniline (B41778) and hydrogen cyanide to yield an anilino-nitrile. researchgate.net
The conversion of the carboxylic acid to the carboxamide requires the formation of an amide bond. This is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. youtube.comyoutube.com A common strategy involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.comyoutube.com The carboxylic acid first reacts with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide and a urea (B33335) byproduct. youtube.com The reaction proceeds through a tetrahedral intermediate which then collapses to form the stable amide bond. youtube.comyoutube.com
An alternative and effective method for activating the carboxylic acid is to convert it into an acyl chloride. google.com Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose. google.comresearchgate.net The reaction of 1-methylpiperidine-4-carboxylic acid with thionyl chloride replaces the hydroxyl group of the carboxylic acid with a chlorine atom, forming the highly reactive 1-methylpiperidine-4-carbonyl chloride. This acyl chloride can then be reacted with the appropriate amine to yield this compound. google.com
The amide formation step is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). When the starting material is a hydrochloride salt of the carboxylic acid or when an amine salt is used as the nucleophile, these bases are essential to neutralize the acid and liberate the free amine, allowing it to act as a nucleophile. chemicalbook.com They also serve to scavenge the hydrogen chloride generated during the reaction, particularly when using chlorinating agents like thionyl chloride, thus driving the reaction to completion. google.com
Multi-step Synthetic Strategies
The synthesis of more complex derivatives of this compound often involves multi-step strategies. For example, the synthesis of certain pyridinyl-benzamide compounds utilizes N,N-diethyl-1-methylpiperidine-4-carboxamide as an intermediate. google.com This intermediate is formed by reacting 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethylamine (B46881). google.com This carboxamide is then further reacted in a Grignard reaction with 2,6-dibromopyridine (B144722) to construct a more complex molecular framework. google.com
Another multi-step approach can be seen in the synthesis of certain piperidine derivatives that act as potential antiangiogenic agents. longdom.org While the specific details for this compound are not provided, the general strategy involves the synthesis of a piperidine-4-carboxamide core which is then linked to other molecular fragments to build the final complex molecule. longdom.org
| Reactant | Reagent(s) | Product | Reaction Type |
| Isonipecotic acid | Formaldehyde, Formic acid, Palladium | 1-Methylpiperidine-4-carboxylic acid | Reductive Amination (Eschweiler-Clarke) |
| 1-Methylpiperidine-4-carboxylic acid | Thionyl chloride | 1-Methylpiperidine-4-carbonyl chloride | Acyl Chloride Formation |
| 1-Methylpiperidine-4-carbonyl chloride | Amine | N-substituted-1-methylpiperidine-4-carboxamide | Amide Formation |
| 1-Methylpiperidine-4-carboxylic acid | Dicyclohexylcarbodiimide (DCC), Amine | N-substituted-1-methylpiperidine-4-carboxamide | Amide Coupling |
| 1-Benzylpiperidin-4-one | Aniline, Hydrogen Cyanide | Anilino-nitrile derivative | Strecker Synthesis |
Sequential Reaction Schemes and Intermediate Isolation
Two principal sequential reaction schemes are commonly considered for the synthesis of this compound.
Scheme 1: Amide Formation from 1-Methylpiperidine-4-carboxylic Acid
This approach involves the initial synthesis or sourcing of 1-methylpiperidine-4-carboxylic acid, followed by its conversion to the corresponding methylamide.
Step 1: Synthesis of 1-Methylpiperidine-4-carboxylic Acid: A common method for the synthesis of this intermediate is the N-methylation of piperidine-4-carboxylic acid. This can be achieved through reductive amination using formaldehyde and a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium cyanoborohydride. wikipedia.org Alternatively, transfer hydrogenation conditions can be employed to convert piperidine-4-carboxylic acid to its N-methylated counterpart. google.com The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid can also be formed using hydrochloric acid. google.com
Step 2: Amide Formation: The resulting 1-methylpiperidine-4-carboxylic acid is then coupled with methylamine (B109427) to form the target compound, this compound. This transformation typically requires the activation of the carboxylic acid. Common methods include conversion to an acyl chloride using reagents like thionyl chloride, followed by reaction with methylamine. google.com Alternatively, peptide coupling agents can be employed to facilitate the direct amidation of the carboxylic acid with methylamine.
Scheme 2: N-Methylation of Piperidine-4-carboxamide
This alternative strategy begins with the commercially available piperidine-4-carboxamide, which is then N-methylated.
Step 1: Preparation of Piperidine-4-carboxamide: This starting material can be synthesized from piperidine-4-carboxylic acid via standard amidation procedures.
Step 2: N-Methylation: The secondary amine of piperidine-4-carboxamide can be methylated using the Eschweiler-Clarke reaction. wikipedia.org This reaction utilizes excess formaldehyde and formic acid to introduce a methyl group onto the nitrogen atom, yielding this compound. wikipedia.org This method is advantageous as it typically prevents over-alkylation to form quaternary ammonium (B1175870) salts. wikipedia.org
Purification Techniques (e.g., Column Chromatography)
Purification of this compound and its intermediates is crucial for obtaining a chemically pure compound. Column chromatography is a widely used and effective technique for this purpose.
The principle of column chromatography relies on the differential partitioning of compounds between a stationary phase (commonly silica (B1680970) gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents). chemicalbook.com The choice of the mobile phase is critical and is determined by the polarity of the compounds to be separated. For piperidine derivatives, mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) are often used. chemicalbook.com The crude reaction mixture is loaded onto the top of the column, and the mobile phase is passed through, allowing for the separation of the desired product from unreacted starting materials, reagents, and byproducts. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure compound.
For instance, in the purification of related piperidine derivatives, column chromatography over silica gel with eluent systems such as 2% methanol (B129727) in chloroform (B151607) or n-hexane/ethyl acetate mixtures has been successfully employed. chemicalbook.com After purification, the solvent is typically removed under reduced pressure to yield the isolated compound.
Alternative Synthetic Approaches for Analogues
The synthetic strategies for this compound can be adapted to produce a variety of analogues. A notable example is the synthesis of N,N-diethyl-1-methylpiperidine-4-carboxamide. This analogue is prepared by reacting 1-methylpiperidine-4-carboxylic acid with thionyl chloride to form the acyl chloride intermediate, which is then reacted with diethylamine to yield the final product. google.com This demonstrates the flexibility of the amide formation step in accommodating different amine nucleophiles to generate diverse N-substituted analogues.
Derivatization Strategies and Applications in Synthesis
The this compound scaffold serves as a versatile platform for further chemical modifications, enabling the synthesis of a wide array of derivatives with potentially interesting properties.
Formation of Substituted this compound Derivatives
The primary sites for derivatization on the this compound molecule are the nitrogen atom of the piperidine ring and the amide nitrogen.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The tertiary amine of the N-methylpiperidine ring can undergo further alkylation to form quaternary ammonium salts. However, more synthetically useful derivatization often involves modification of the amide nitrogen or the synthesis of analogues with different N-substituents on the piperidine ring from the outset. For instance, starting from piperidine-4-carboxamide, various alkyl groups can be introduced onto the piperidine nitrogen using alkyl halides in the presence of a base.
A prominent example of creating a more complex analogue involves the synthesis of N-benzyl derivatives. For instance, N-benzyl-4-piperidinecarboxaldehyde can be synthesized from N-benzyl-4-piperidinecarboxylic acid methyl ester via reduction. google.com This highlights a pathway to introduce benzylic groups, which can be further functionalized.
N-Acylation: The amide nitrogen of this compound is generally less reactive towards acylation. However, acylation can be directed to the piperidine nitrogen of a precursor before the final amide formation. For example, N-acylated piperidine-4-carboxylic acids can be synthesized and then converted to their corresponding methylamides.
A study on the synthesis of methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives involved treating isonipecotic acid methyl ester with Boc-protected amino acids using a coupling reagent. researchgate.net This demonstrates the acylation of the piperidine nitrogen with amino acid moieties, which can then be further elaborated.
Introduction of Diverse Functionalities
The introduction of diverse functionalities onto the this compound scaffold allows for the exploration of a broader chemical space. This can be achieved by utilizing appropriately substituted starting materials or by post-synthetic modifications.
The synthesis of N-arylpiperidine derivatives is a significant area of interest. evitachem.com These can be prepared through various methods, including the reaction of piperidones with anilines followed by reduction. The resulting N-arylpiperidine core can then be further functionalized at the 4-position to incorporate a carboxamide group.
Furthermore, heterocyclic moieties can be introduced to create novel derivatives. For example, sulfanilamide (B372717) derivatives incorporating heterocyclic carboxamide moieties have been synthesized and shown to possess biological activity. mdpi.com This suggests that coupling N-methylpiperidine-4-carboxylic acid with various heterocyclic amines could lead to a diverse range of compounds with unique properties.
Below are tables summarizing the key starting materials and potential derivatives based on the discussed synthetic strategies.
| Starting Material | Reagents | Product | Reaction Type |
| Piperidine-4-carboxylic acid | Formaldehyde, Formic Acid | 1-Methylpiperidine-4-carboxylic acid | Eschweiler-Clarke Reaction |
| 1-Methylpiperidine-4-carboxylic acid | Thionyl chloride, Methylamine | This compound | Amide Formation |
| Piperidine-4-carboxamide | Formaldehyde, Formic Acid | This compound | Eschweiler-Clarke Reaction |
| 1-Methylpiperidine-4-carboxylic acid | Thionyl chloride, Diethylamine | N,N-Diethyl-1-methylpiperidine-4-carboxamide | Amide Formation |
| Isonipecotic acid methyl ester | Boc-amino acid, CDI | Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate | N-Acylation |
| Starting Compound | Reagent | Product Type | Functional Group Introduced |
| Piperidine-4-carboxamide | Alkyl halide, Base | N-Alkyl-piperidine-4-carboxamide | Alkyl group |
| 1-Methylpiperidine-4-carboxylic acid | Aryl amine, Coupling agent | N-Aryl-1-methylpiperidine-4-carboxamide | Aryl group |
| 1-Methylpiperidine-4-carboxylic acid | Heterocyclic amine, Coupling agent | N-Heterocyclic-1-methylpiperidine-4-carboxamide | Heterocyclic moiety |
Derivatization for Analytical Characterization and Quantification
For a compound to be analyzed effectively by chromatographic methods, particularly gas chromatography (GC), it must be sufficiently volatile and thermally stable. youtube.com this compound contains two active hydrogen atoms—one on the secondary amine of the piperidine ring and one on the secondary amide group—which can lead to strong intermolecular hydrogen bonding. This reduces volatility and can cause poor peak shape during chromatographic analysis. youtube.comachemblock.com Chemical derivatization is a technique used to replace these active hydrogens with other chemical groups to enhance analytical suitability. nih.gov
Ester and Amide Formation for Chromatography
While this compound is already an amide, derivatization techniques involving amide and ester formation are fundamental in analytical chemistry, especially for precursor molecules like carboxylic acids. For instance, the precursor to this compound, piperidine-4-carboxylic acid, could be converted to an ester (e.g., a methyl ester) to increase its volatility for GC analysis. youtube.com
Similarly, derivatization of amines is a common strategy in high-performance liquid chromatography (HPLC) to introduce a chromophore or fluorophore for enhanced detection. sigmaaldrich.comacs.org Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) readily react with primary and secondary amines to form stable derivatives that can be easily detected. sigmaaldrich.comacs.org The secondary amine on the piperidine ring of this compound is a target for such reactions, which would improve its detection in HPLC-based assays. nih.gov
Table 1: Common Derivatization Reagents for Amines and Carboxylic Acids
| Functional Group | Reagent Class | Example Reagent | Purpose |
|---|---|---|---|
| Primary/Secondary Amine | Acylating Agents | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Introduces a fluorescent tag for HPLC analysis. acs.org |
| Primary/Secondary Amine | Sulfonylating Agents | 2-Naphthalenesulfonyl chloride (NSCl) | Pre-column derivatization for HPLC with UV detection. nih.gov |
| Carboxylic Acid | Esterification Agents | Boron trifluoride in methanol (BF₃-MeOH) | Converts to methyl ester to increase volatility for GC. youtube.com |
Silylation Techniques for Volatility Enhancement
Silylation is the most prevalent derivatization technique for gas chromatography, designed to increase analyte volatility, enhance thermal stability, and improve peak shape. nih.govphenomenex.com This process involves replacing active hydrogens on polar functional groups, such as those found in amines and amides, with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comphenomenex.com
For this compound, both the N-H proton of the piperidine ring and the N-H proton of the amide group are susceptible to silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents capable of derivatizing both amines and amides. phenomenex.comnih.gov The reaction converts the polar N-H bonds into less polar N-Si(CH₃)₃ bonds, disrupting hydrogen bonding and significantly increasing the vapor pressure of the molecule, making it amenable to GC-MS analysis. phenomenex.comyoutube.com The choice of reagent and reaction conditions, such as solvent and temperature, must be optimized to ensure complete derivatization. nih.gov
Table 2: Common Silylating Reagents and Their Applications
| Reagent | Abbreviation | Functional Groups Targeted | Key Characteristics |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides | Strong silylating agent, produces volatile byproducts. phenomenex.comnih.gov |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, phenols, carboxylic acids, amines, amides | The most volatile of the trimethylsilylating reagents. nih.govyoutube.com |
| N-trimethylsilylimidazole | TMSI | Hydroxyl groups, carboxylic acids, phenols, thiols | Highly reactive, particularly for hydroxyl groups. phenomenex.comnumberanalytics.com |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. | Useful when TMS derivatives are too labile. nih.gov |
Role as a Pharmaceutical Intermediate and Building Block
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals across various therapeutic areas. nih.govvasudhapharma.com Its derivatives, including this compound, serve as crucial building blocks for constructing more complex, biologically active molecules. vasudhapharma.com
Synthesis of IKK Inhibitors
This compound and its closely related analogues are utilized as intermediates in the synthesis of kinase inhibitors. Kinases, such as IκB kinase (IKK), are critical targets in drug discovery for inflammatory diseases and cancer. google.com For example, a related compound, 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine, which shares the core piperidine-4-carboxamide structure, is listed as a key intermediate for the synthesis of IKK inhibitors. chemicalbook.com The piperidine-carboxamide moiety often serves as a versatile handle for introducing further molecular complexity and directing the molecule's interaction with the target protein.
Precursors for Other Bioactive Molecules
The piperidine-4-carboxamide framework is a foundational component for a wide array of bioactive molecules. It is incorporated into compounds designed as monoamine neurotransmitter re-uptake inhibitors for treating CNS disorders, 5HT2A receptor antagonists, and inhibitors of human Carbonic Anhydrase (hCA), which are targets for anticancer drugs. google.comgoogle.comnih.gov Patent literature describes the use of this compound in the synthesis of complex macrocyclic compounds designed as RAS protein inhibitors for cancer therapy. googleapis.com Furthermore, it is a component in the development of potent and selective PI3Kα inhibitors, another important class of anticancer agents. rsc.org
Table 3: Examples of Bioactive Scaffolds Incorporating Piperidine-4-Carboxamide
| Bioactive Target | Compound Class | Therapeutic Area |
|---|---|---|
| Monoamine Transporters | Piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives | CNS Disorders (e.g., Depression) google.com |
| 5HT2A Receptor | 4-Piperidinecarboxamide derivatives | CNS Disorders (e.g., Schizophrenia, Sleep Disorders) google.com |
| Carbonic Anhydrases (hCA) | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Oncology nih.gov |
| RAS Proteins | Macrocyclic compounds | Oncology googleapis.com |
| PI3Kα | Pyrimidine derivatives | Oncology rsc.org |
| Kinases (general) | Imidazo[1,2-b]pyridazine derivatives | Inflammation, Oncology google.com |
Intermediates in Large-Scale Pharmaceutical Preparation
The utility of piperidine derivatives as versatile intermediates extends to large-scale pharmaceutical manufacturing. vasudhapharma.com The synthesis of this compound itself and its subsequent use in building active pharmaceutical ingredients (APIs) are important processes in industrial chemistry. Its hydrochloride salt form is often used to improve stability and solubility characteristics for easier handling in large-scale preparations. The structural simplicity and synthetic accessibility of compounds like this compound make them valuable starting points for the efficient, multi-step synthesis of complex drug molecules.
Prodrug Synthesis (e.g., TXY541 for PC190723)
A notable application of this compound is in the synthesis of TXY541, a prodrug of the potent anti-staphylococcal agent PC190723. PC190723 exhibits strong bactericidal activity by targeting the bacterial cell division protein FtsZ. bohrium.com However, its clinical development has been hampered by poor pharmaceutical properties, including low solubility. nih.govgoogle.com
To address these limitations, a prodrug strategy was employed, leading to the development of TXY541. TXY541 is chemically known as N-(3-((6-chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzoyl)-1-methylpiperidine-4-carboxamide. google.comnih.gov This strategic modification significantly enhances the compound's solubility, a critical factor for in vivo administration. nih.govgoogle.com
The synthesis of TXY541 involves the formation of an amide bond between the carboxylic acid precursor, which is the core structure of PC190723 (3-((6-chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzoic acid), and the amine group of this compound. This reaction is a standard amide coupling, a cornerstone of medicinal chemistry for linking molecular fragments.
Reaction Scheme:
Figure 1: Synthesis of TXY541. The final step in the synthesis of the prodrug TXY541 is the amide bond formation between the PC190723 carboxylic acid precursor and this compound.
While the specific, detailed experimental conditions for this exact transformation are not widely published in readily accessible literature, the general principles of amide bond formation would apply. Such a reaction typically involves the use of a coupling agent to activate the carboxylic acid, facilitating its reaction with the amine.
Commonly used coupling reagents for this type of transformation include:
Carbodiimides: such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization.
Phosphonium salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Uronium salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
The choice of solvent for such a reaction is typically an aprotic solvent like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). The reaction is usually carried out at room temperature.
The successful synthesis of TXY541 from PC190723 demonstrates the utility of this compound in prodrug design to overcome the pharmaceutical limitations of a potent active pharmaceutical ingredient. bohrium.comnih.gov
Structure Activity Relationship Sar Studies and Molecular Design
Computational Chemistry and In Silico Approaches in Design
Computational chemistry provides powerful tools for accelerating the drug discovery process. By simulating molecular interactions and predicting biological activities, in silico approaches help prioritize the synthesis of compounds with the highest potential for success, saving significant time and resources.
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. akosgmbh.deyoutube.com The algorithm works on the principle that a compound's biological activity is a function of its structure. youtube.com It calculates the probability of a molecule being active (Pa) or inactive (Pi) for thousands of different biological effects.
PASS analysis has been applied to novel piperidine (B6355638) derivatives to forecast their potential pharmacological uses. clinmedkaz.orgnih.gov These predictions have suggested that new derivatives may act on various enzymes, receptors, and ion channels, indicating potential applications in treating cancers and central nervous system disorders, or for use as local anesthetic and antimicrobial agents. clinmedkaz.orgnih.gov For example, PASS analysis of certain piperidine compounds predicted anti-parkinsonian activities. clinmedkaz.org Since the biological activity spectrum is an intrinsic property of a compound, this predictive power is valuable for identifying new therapeutic avenues for novel N-methylpiperidine-4-carboxamide analogs. akosgmbh.de
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is instrumental in understanding the molecular basis of ligand-target interactions and can be used to explain SAR trends and predict the binding affinity of novel compounds. veterinarypaper.com
Docking studies have been widely used to rationalize the activity of piperidine-based compounds. For derivatives targeting the δ-opioid receptor, docking experiments helped to explain differential binding and selectivity observed in experimental assays. veterinarypaper.com In another study, various novel 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine derivatives were docked into the crystal structure of the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis to elucidate their binding mode as potential antitubercular agents. mdpi.com
Furthermore, molecular docking of newly synthesized ethyl piperidine-1-carboxylate derivatives against human acetylcholinesterase (hAChE) provided binding energy predictions. nih.gov These calculations showed that some of the novel compounds had binding energies comparable to or even better than the known drug Tacrine, identifying them as potent potential inhibitors of the enzyme. nih.gov Similarly, molecular dynamics simulations of piperidine-based sulfo-carboxamide derivatives confirmed their stable binding to the CCR5 co-receptor, supporting their potential as HIV entry inhibitors. akosgmbh.de
Table 2: Predicted Binding Energies of Ethyl Piperidine-1-Carboxylate Derivatives with Acetylcholinesterase (PDB: 7XN1) nih.gov
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Donepezil (Reference) | -10.53 |
| Compound 16 (E)-4-((pyridin-4-ylimino)methyl) | -7.52 |
| Tacrine (Reference) | -7.48 |
| Compound 15 (E)-4-((pyridin-3-ylimino)methyl) | -7.41 |
| Compound 14 (E)-4-((pyridin-2-ylimino)methyl) | -7.34 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This method is instrumental in drug discovery, as it can predict the activity of newly designed molecules, thereby reducing the time and cost associated with their synthesis and experimental testing. nih.govresearchgate.net
For derivatives of this compound, QSAR studies can elucidate the specific structural features that govern their biological effects. For instance, in a study of piperidine-derived non-urea soluble epoxide hydrolase inhibitors, QSAR models were developed using multiple linear regression to show a strong correlation between the compounds' structures and their inhibitory activity. jetir.org These models help in the guided optimization of lead compounds. jetir.org
A typical QSAR study involves the following steps:
Data Set Selection: A series of this compound derivatives with known biological activities is compiled.
Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR) or genetic algorithm-multiple linear regression (GA-MLR), are used to build a mathematical model that links the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov
For example, a Hansch-type QSAR study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally related to this compound, examined the influence of substitutions on the phenylacetamide aromatic ring on their affinity for sigma1 and sigma2 receptors. nih.gov Such studies provide valuable insights into how different substituents and their positions affect the biological activity of the core scaffold. nih.gov
In Silico Target Identification (e.g., SwissTargetPrediction)
In silico target identification is a computational approach used to predict the potential biological targets of a small molecule, such as this compound. nih.gov This process is a crucial early step in drug discovery, helping to understand a compound's mechanism of action and potential off-target effects. nih.govpatsnap.com By integrating large datasets with computational methods, these techniques can significantly narrow down the scope of experimental target validation, saving time and resources. nih.gov
One widely used tool for this purpose is SwissTargetPrediction. swisstargetprediction.ch This web-based tool allows researchers to predict the most probable protein targets of a small molecule based on the principle of similarity. The underlying assumption is that similar molecules are likely to bind to similar protein targets. The user provides the 2D or 3D structure of a molecule, and the tool compares it to a library of known active compounds, providing a ranked list of potential targets. swisstargetprediction.ch
The process typically involves:
Inputting the chemical structure of this compound (e.g., as a SMILES string) into the SwissTargetPrediction server. swisstargetprediction.ch
The server then screens this structure against a database of known ligands for a multitude of biological targets.
The output is a list of potential protein targets, ranked by the probability of interaction.
This information can be invaluable for forming hypotheses about the compound's mode of action, which can then be experimentally validated. For this compound and its derivatives, in silico target identification can suggest potential therapeutic areas where these compounds might be effective.
Rational Design of Novel this compound Derivatives
Rational drug design aims to create new molecules with improved therapeutic properties based on a detailed understanding of the biological target and the ligand's structure-activity relationship. patsnap.comjournalagent.com For this compound, this involves modifying its core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
Bioisosteric Replacements and Conformational Restriction
Bioisosteric replacement is a strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties. The goal is to create a new molecule with improved biological activity, better pharmacokinetic properties, or reduced toxicity. cambridgemedchemconsulting.comdrughunter.com
Common bioisosteric replacements for the functional groups in this compound could include:
Amide Group: The carboxamide group can be replaced with other functionalities like sulfonamides, ketones, or various five-membered heterocyclic rings (e.g., oxadiazole, triazole) to alter hydrogen bonding capabilities, metabolic stability, and cell permeability. drughunter.comresearchgate.net
Piperidine Ring: While the piperidine ring is often crucial for activity, modifications such as introducing heteroatoms or altering ring size can be explored.
Methyl Group: The N-methyl group can be replaced with other small alkyl groups or even incorporated into a larger ring system to modulate basicity and lipophilicity.
Conformational restriction is a technique used to reduce the flexibility of a molecule by incorporating it into a more rigid structure. journalagent.com The piperidine ring in this compound is conformationally flexible. journalagent.com By introducing structural constraints, such as double bonds or additional rings, it is possible to lock the molecule into a specific conformation that is more favorable for binding to its biological target. This can lead to increased potency and selectivity.
Scaffold Hopping and Lead Optimization
Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the central core structure (the scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original compound's biological activity. For this compound, this could mean replacing the piperidine-4-carboxamide core with other heterocyclic or carbocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. For example, the piperidine-4-carboxamide scaffold has been identified as a potential new framework for designing inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. nih.gov
Lead optimization is the iterative process of modifying the structure of a promising lead compound to improve its drug-like properties. patsnap.commedchemexpress.com This involves a multi-parameter optimization of potency, selectivity, metabolic stability, and other pharmacokinetic and pharmacodynamic properties. patsnap.comnih.gov
For derivatives of this compound, lead optimization might involve:
Systematic modification of substituents on the piperidine ring and the carboxamide nitrogen.
Studying the structure-activity relationship of these modifications to understand the key interactions with the biological target.
Improving metabolic stability by blocking sites of metabolism, for example, through deuteration or the introduction of sterically hindering groups.
Enhancing solubility and permeability to ensure good oral bioavailability.
The ultimate goal of lead optimization is to identify a clinical candidate with the optimal balance of properties for further development. medchemexpress.com
Biological Activities and Pharmacological Investigations
Mechanisms of Biological Activity and Target Interactions
The biological effects of N-methylpiperidine-4-carboxamide and its derivatives are attributed to their interactions with various cellular components, including enzymes, receptors, and transport systems. These interactions can modulate cellular pathways and form the basis for their therapeutic potential.
Interaction with Enzymes (e.g., FtsZ)
Research has indicated that derivatives of this compound can interact with crucial bacterial enzymes. One such enzyme is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, which is essential for bacterial cell division. nih.govnih.gov Inhibition of FtsZ prevents the formation of the Z-ring, a structure critical for bacterial cytokinesis, ultimately leading to bacterial cell death. nih.gov
A notable example is the compound TXY541, a 1-methylpiperidine-4-carboxamide (B1362588) that acts as a prodrug for PC190723, a known inhibitor of FtsZ. nih.gov This suggests that the this compound moiety can be utilized to improve the pharmacological properties of FtsZ inhibitors. TXY541 has demonstrated effectiveness against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA). nih.gov
Another class of enzymes targeted by piperidine-4-carboxamide derivatives is DNA gyrase. In Mycobacterium abscessus, these compounds have been shown to inhibit the wild-type DNA gyrase, an enzyme crucial for DNA replication, leading to DNA damage and subsequent bactericidal effects. nih.gov
Modulation of Receptors (e.g., 5-HT1F receptor, Mu-opioid receptor)
The this compound scaffold is a key structural feature in compounds designed to interact with various receptors, including serotonin (B10506) and opioid receptors.
Derivatives of this compound have been investigated as selective agonists for the 5-HT1F receptor. For instance, compounds with a N-[3-(1-Methyl-piperidine-4-carbonyl)-phenyl]-benzamide structure have been developed and show potential for therapeutic applications.
The piperidine (B6355638) scaffold is a common feature in many opioid receptor ligands. While direct studies on this compound's interaction with the mu-opioid receptor are limited, research on related structures provides insights into potential modulatory effects. Opioid receptors, including the mu-subtype, are G protein-coupled receptors (GPCRs) that play a critical role in pain perception. mdpi.com The binding of agonists to these receptors initiates a signaling cascade that can lead to analgesia. mdpi.com The development of biased agonists, which preferentially activate certain signaling pathways over others, is an area of active research aiming to separate the therapeutic effects of opioids from their adverse effects. mdpi.com
Influence on Transport Systems and Ion Channels
The piperidine-4-carboxamide structure has been shown to be a relevant scaffold for compounds that interact with ion channels. A series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels. nih.gov One of these compounds, when administered orally, was found to lower blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers. nih.gov This indicates that the piperidine-4-carboxamide core can be a valuable component in the design of novel ion channel modulators.
Effects on Cellular Processes and Disease-Related Pathways
The interaction of this compound derivatives with their molecular targets can trigger a cascade of events affecting various cellular processes. For example, the inhibition of bacterial enzymes like FtsZ and DNA gyrase directly impacts cell division and viability, which are fundamental cellular processes.
In the context of cancer, other related heterocyclic compounds have been shown to induce apoptosis and modulate signaling pathways such as those involving mTOR and ER-stress. Natural compounds are known to influence a wide array of cellular signaling pathways, including NF-κB, MAPK, and p53, to induce cell death in cancer cells. nih.gov While direct evidence for this compound is lacking, the broader family of piperidine-containing compounds has been a source of investigation for anticancer agents.
Therapeutic Potentials and Applications
The diverse biological activities of this compound and its derivatives have led to investigations into their therapeutic potential in various disease areas, most notably as antimicrobial agents.
Antimicrobial and Antistaphylococcal Activity
The rise of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. As discussed, derivatives of this compound have shown promise in this area through the inhibition of essential bacterial enzymes.
The prodrug TXY541, a 1-methylpiperidine-4-carboxamide, has demonstrated efficacy against both MRSA and MSSA by delivering the FtsZ inhibitor PC190723. nih.gov This highlights the potential of this chemical scaffold in developing new treatments for staphylococcal infections.
Furthermore, piperidine-4-carboxamides have been identified as a novel class of mycobacterial DNA gyrase inhibitors with potent bactericidal and antibiofilm activity against the Mycobacterium abscessus complex. nih.gov This is significant as M. abscessus is an intrinsically multidrug-resistant opportunistic pathogen. nih.gov
Below is a table summarizing the antimicrobial activity of a related compound.
| Compound | Target Organism | Mechanism of Action | Reference |
| TXY541 (a 1-methylpiperidine-4-carboxamide prodrug) | Staphylococcus aureus (MRSA and MSSA) | Inhibition of FtsZ | nih.gov |
| Piperidine-4-carboxamides | Mycobacterium abscessus | Inhibition of DNA gyrase | nih.gov |
Efficacy against Methicillin-Sensitive and Methicillin-Resistant S. aureus
This compound has been identified as a component in the synthesis of compounds designed to combat bacterial infections. Patents have described its use in creating purine (B94841) derivatives for the treatment of infections, including those caused by Staphylococcus aureus (S. aureus), encompassing multi-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). google.comgoogleapis.com One patent discloses heterocyclic compounds, for which this compound is a listed synthetic component, intended for use as immunomodulators in treating diseases, which can include infections caused by Staphylococcus aureus. google.com
While these patents list this compound as a building block for more complex antibacterial agents, specific data on its intrinsic efficacy against Methicillin-Sensitive S. aureus (MSSA) and MRSA are not detailed in the available literature. However, a related compound, 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide, was reported to inhibit the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL.
Analgesic Properties
The investigation into the analgesic, or pain-relieving, properties of this compound is suggested through its relation to compounds targeting the central nervous system. Histamine H3 receptor antagonists, for example, have been proposed for treating neuropathic pain. google.com A patent for benzazepine derivatives, which act as H3 antagonists, includes a synthesis example for a compound incorporating the this compound structure, indicating its relevance in the development of potential analgesics. google.com This suggests that the structural framework of this compound is of interest to researchers developing new treatments for pain.
Anti-inflammatory Effects
This compound serves as a structural base for compounds with potential anti-inflammatory effects. For instance, it is used in the synthesis of novel carboxamide derivatives that function by inhibiting BET proteins, which in turn alleviates inflammatory responses associated with conditions like retinal degeneration. google.com Furthermore, research into a related compound, 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide, showed that it could significantly reduce pro-inflammatory cytokines in experimental models. These findings highlight the utility of the this compound scaffold in the development of new anti-inflammatory agents.
Neuroactive Properties and Central Nervous System Applications
The compound has been most directly implicated in various neuroactive applications, ranging from local anesthesia to potential neuroprotection.
Local Anesthetic Applications
This compound hydrochloride is recognized as an advanced local anesthetic. chemsynce.com Its chemical structure is suitable for applications requiring nerve blockade. It is noted for its use in both local and general surgical anesthesia. chemsynce.comgoogle.com
Neuroprotective Agent Potential
The potential for this compound to act as a neuroprotective agent is supported by its inclusion in the synthesis of various compounds targeting neurodegenerative processes. It has been used in the creation of sigma-1-selective ligands; activation of sigma-1 receptors is believed to have neuroprotective effects. google.com Additionally, it is a component in the development of inhibitors for the enzyme cholesterol 24-hydroxylase (Cyp46), which are considered promising for treating neurodegenerative diseases like Alzheimer's by suppressing intracerebral inflammation. google.com Research has also suggested that depletion of the protein DCAF15 could have neuroprotective effects, and this compound was mentioned in the synthesis of a compound related to this line of investigation. dtu.dk
Adjunct to Anesthetics
Beyond its direct anesthetic properties, this compound hydrochloride is also utilized as a pre-treatment agent for anesthesia and as an anesthetic adjunct. chemsynce.comgoogle.com This indicates its role in enhancing the efficacy or safety of primary anesthetic agents during medical procedures.
Treatment of Migraine
While this compound itself has not been directly investigated as a treatment for migraine, its structural motif is present in established migraine therapies. The triptan drug naratriptan (B1676958), a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine attacks, incorporates a 1-methylpiperidine (B42303) ring in its structure. drugbank.comnih.govnih.gov The mechanism of action of naratriptan involves vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides through its interaction with serotonin receptors. drugbank.compatsnap.com The synthesis of another migraine medication, lasmiditan, has involved the use of 1-methylpiperidine-4-carboxylic acid as a starting material. nih.govacs.org However, no direct studies linking this compound to antimigraine activity have been found.
Potential in Anticancer Therapy
The broader class of piperidine-containing compounds has been a subject of interest in anticancer research. nih.govresearchgate.net For instance, derivatives such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized and evaluated for their potential as anticancer agents, showing activity against various cancer cell lines. nih.gov These compounds have been shown to induce apoptosis-promoting genes. nih.gov Research on other piperidine derivatives has also been conducted. researchgate.net At present, there is no available scientific literature that specifically details the anticancer properties of this compound.
Antiviral Activity
The antiviral potential of piperidine-4-carboxamide derivatives has been an area of active investigation. A notable analog, NCGC2955, has demonstrated inhibitory activity against human cytomegalovirus (CMV). nih.gov Further studies on structurally related piperidine-4-carboxamide analogs have shown a broad spectrum of antiviral activity against various RNA viruses. nih.gov These compounds have been evaluated in cell-based assays against viruses such as the Western Equine Encephalitis virus (WEEV), where they exhibited half-maximal inhibitory concentrations (IC50) of approximately 1 µM. nih.gov While this compound (also identified by the code CCG-209092) is a member of this chemical class, specific data detailing its antiviral efficacy from the available search results is not provided. nih.gov
Antihypertensive and Antiarrhythmic Applications
The potential cardiovascular effects of piperidine derivatives have been explored. For example, 4-Chloro-N-methylpiperidine has been investigated for its potential use in treating respiratory disorders due to its antihistaminic effects. chemicalbook.com However, there is currently no direct scientific evidence from the search results to support the use or investigation of this compound for antihypertensive or antiarrhythmic applications.
Pharmacokinetic and Pharmacodynamic Studies
Detailed pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain.
In Vivo Conversion and Half-Life Determination
There is no specific information available in the searched literature regarding the in vivo conversion or the determined half-life of this compound. While pharmacokinetic data exists for more complex molecules containing a piperidine moiety, such as naratriptan which has a long half-life, this information cannot be directly extrapolated to this compound. nih.govpatsnap.com
Bioavailability Assessment
Similarly, there are no available studies in the provided search results that have assessed the bioavailability of this compound. The oral bioavailability of naratriptan is noted to be well-absorbed at 74%. drugbank.com However, this is specific to the naratriptan molecule and not indicative of the bioavailability of the simpler this compound.
Drug Metabolism and Excretion Profiling
The biotransformation of this compound is anticipated to proceed through several key enzymatic reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. The primary metabolic routes are predicted to be N-demethylation, oxidation of the piperidine ring, and to a lesser extent, hydrolysis of the amide bond.
Predicted Metabolic Pathways:
N-demethylation: The removal of the methyl group from the piperidine nitrogen is a common metabolic pathway for N-methylated compounds. This reaction is typically catalyzed by CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6 nih.govnih.gov. The resulting metabolite would be piperidine-4-carboxamide.
Piperidine Ring Oxidation: The saturated heterocyclic piperidine ring is susceptible to oxidative metabolism. This can lead to the formation of various hydroxylated metabolites, with the position of hydroxylation influencing the subsequent pharmacological activity and clearance of the compound. Studies on other piperidine-containing drugs have shown that oxidation can occur at various positions on the ring nih.govnih.gov.
Amide Hydrolysis: The carboxamide functional group may undergo hydrolysis, catalyzed by amidase enzymes, to yield N-methylpiperidine-4-carboxylic acid and ammonia. However, amide bonds are generally more stable to hydrolysis compared to esters.
Excretion:
Following metabolism, the parent compound and its more polar metabolites are expected to be eliminated from the body primarily through renal excretion in the urine. A smaller fraction may be excreted in the feces. The extent of urinary and fecal excretion would depend on the physicochemical properties of the parent compound and its metabolites, such as their water solubility and molecular weight. Unchanged this compound may also be present in the urine, with the amount depending on the extent of its metabolism nih.gov.
Interactive Data Table: Predicted Metabolites of this compound and Involved Enzymes
| Metabolite | Metabolic Reaction | Potential Catalyzing Enzymes |
| Piperidine-4-carboxamide | N-demethylation | CYP3A4, CYP2D6, other CYPs |
| Hydroxylated this compound | Ring Oxidation | CYP P450 superfamily |
| N-methylpiperidine-4-carboxylic acid | Amide Hydrolysis | Amidases |
It is important to note that this metabolic and excretion profile is predictive and based on the metabolism of structurally analogous compounds. Definitive information would require specific in-vitro and in-vivo studies on this compound.
Preclinical and Clinical Development Considerations
Preclinical In Vivo Studies
Preclinical in vivo studies are essential for evaluating the potential of a drug candidate before it can be considered for human trials. These studies, often conducted in small animal models, provide critical information on a compound's efficacy and safety profile. mdpi.com
Efficacy in Animal Models of Disease
The therapeutic potential of compounds derived from the N-methylpiperidine-4-carboxamide scaffold has been demonstrated in various animal models. A notable example is in the field of antimalarial drug discovery. While the parent compound itself is a starting point, its derivatives have shown significant activity.
In one study, a piperidine (B6355638) carboxamide derivative, identified as SW042, was found to have potent anti-malarial properties. Further optimization of this lead compound resulted in the synthesis of an analog, SW584. This derivative demonstrated efficacy in a mouse model of human malaria following oral administration. The study highlighted that these piperidine carboxamides function by inhibiting the β5 active site of the Plasmodium falciparum proteasome (Pf20Sβ5), a mechanism that shows species selectivity over human proteasome isoforms.
Another area of investigation involves the development of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for the survival of Mycobacterium tuberculosis. In these studies, novel inhibitors with a piperidine core showed potent activity against the MenA enzyme and the bacteria itself. nih.gov When tested in vivo, these inhibitors demonstrated substantially improved pharmacokinetic profiles and acted synergistically with other agents targeting the electron transport chain, leading to near-complete sterilization of the bacteria in combination therapy within two weeks. nih.gov
Toxicological Assessment and Mammalian Cytotoxicity
Toxicological assessment is a critical component of preclinical evaluation. For piperidine-based compounds, this involves determining their potential for causing harm and their cytotoxic effects on mammalian cells.
The antimalarial piperidine carboxamide SW042, for instance, was evaluated for its effect on human cells. It showed no cytotoxicity against the human liver cancer cell line HepG2. This selectivity is a crucial feature, as it suggests the compound targets the parasite's proteasome without significantly affecting the host's cellular machinery.
In a separate line of research, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide were synthesized and evaluated for their potential as multi-kinase inhibitors for cancer therapy. A key part of this investigation was assessing their toxicity against normal cells. The cytotoxicity of these synthetic compounds was studied against normal liver cell lines (QSG7701 and HL7702). Most of the tested compounds showed less than 35% inhibition of these normal cells at a concentration of 100 μM, indicating a degree of selectivity for cancer cells over healthy cells.
Translational Research and Future Directions
Translational research aims to bridge the gap between preclinical findings and clinical applications, focusing on developing promising compounds into viable drug candidates and navigating the complexities of the drug discovery process.
Development of this compound Derivatives as Clinical Candidates
The this compound structure serves as a valuable scaffold for the development of more complex and potent clinical candidates. researchgate.net The process typically involves chemical modifications to enhance efficacy, selectivity, and pharmacokinetic properties.
The development of the antimalarial compound SW584 from the initial hit SW042 is a clear example of this process. By modifying the parent structure, researchers were able to create a more potent analog with demonstrated in vivo efficacy. Similarly, research into MenA inhibitors for tuberculosis involved a structure-activity relationship (SAR) study focused on three molecular regions of a piperidine-based inhibitor scaffold. nih.gov This campaign led to the identification of novel inhibitors with improved potency and significantly better pharmacokinetic parameters. nih.gov
In oncology, the N-(2-aminoethyl)piperidine-4-carboxamide scaffold was used to develop multikinase inhibitors. Through a combination of computational methods like support vector machine, similarity searching, and molecular docking, a derivative named NEPT was identified as an active scaffold against VEGFR-2, ERK-2, and Abl-1 kinases. Subsequent synthesis and evaluation of NEPT derivatives led to the identification of compounds with significant anti-proliferative activity against human liver cancer (HepG2) and chronic myeloid leukemia (K562) cell lines.
Table 1: Preclinical Data for Selected Piperidine Carboxamide Derivatives
| Compound | Target/Application | Key In Vitro/In Vivo Findings | Cytotoxicity Profile |
|---|---|---|---|
| SW584 | Antimalarial (Pfβ5 inhibitor) | Showed efficacy in a mouse model of human malaria after oral dosing. | No inhibition of human proteasome isoforms. |
| NEPT Derivative (6b) | Anticancer (Multikinase inhibitor) | IC50 of 11.3 μM against HepG2 cells; IC50 of 4.5 μM against K562 cells. | Similar toxic effect to imatinib on normal liver cells; most derivatives showed <35% inhibition at 100 μM. |
| MenA Inhibitor Analog | Anti-tuberculosis (MenA inhibitor) | Potent synergy with other ETC-targeting agents in vivo, achieving near sterilization. nih.gov | Data not specified, but campaign aimed to improve drug disposition properties. nih.gov |
Challenges and Opportunities in Drug Discovery
The journey of developing drugs from a scaffold like this compound is fraught with challenges but also presents significant opportunities. The piperidine framework is one of the most common heterocyclic systems found in FDA-approved drugs, highlighting its value. researchgate.net
Challenges:
Synthesis and Scalability: The synthesis of complex piperidine derivatives can be challenging. While lab-scale synthesis might achieve high purity, scaling up to industrial production can introduce inconsistencies, mass transfer inefficiencies, and impurity issues that require costly reprocessing. pmarketresearch.com
Achieving Selectivity: A primary challenge is designing molecules that act on the intended target without causing off-target effects. This requires a delicate balance of optimizing properties like potency, selectivity, solubility, and metabolic stability.
Drug Resistance: The emergence of drug resistance in infectious diseases and cancer is a major hurdle. researchgate.net Developing new agents that can overcome existing resistance mechanisms is a constant need.
Opportunities:
Scaffold Versatility: The piperidine ring is a versatile building block that can be modified to target a wide array of biological targets, including enzymes and receptors involved in CNS disorders, cancer, and infectious diseases. researchgate.netelsevier.com
Advanced Drug Design: Modern drug discovery leverages computational tools, artificial intelligence, and fragment-based drug discovery to rationally design and optimize piperidine-based compounds. pmarketresearch.com These technologies accelerate the identification of lead compounds with improved binding affinity and fewer off-target effects. pmarketresearch.com
Targeting Complex Pathways: There is growing demand for drugs that can modulate complex disease pathways. pmarketresearch.com Piperidine derivatives are being integrated into next-generation small-molecule inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors for blood cancers and phosphodiesterase-4D (PDE4D) modulators for neurodegenerative diseases, showcasing their adaptability to high-precision medicinal chemistry. pmarketresearch.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-methylpiperidine-4-carboxamide derivatives?
- Methodological Answer : A typical synthesis involves coupling reactions, such as amide bond formation between piperidine-4-carboxylic acid derivatives and methylamine. For example, a related compound, piperidylcarboxamide 4, was synthesized by reacting intermediates in hexane/ether (10:1) solvent, followed by drying with anhydrous MgSO₄, yielding 73% product with a melting point of 154–156°C. Characterization includes NMR spectroscopy (¹H and ¹³C) to confirm structural integrity . Modifications to the piperidine or carboxamide groups can be achieved via reductive amination or nucleophilic substitution .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- ¹H and ¹³C NMR : Used to confirm substituent positions and stereochemistry. For example, δ values for piperidylcarboxamide derivatives typically show peaks at 1.5–2.5 ppm (piperidine CH₂ groups) and 160–170 ppm (carbonyl carbons) .
- IR Spectroscopy : Validates carbonyl (C=O) stretches near 1650 cm⁻¹ and secondary amide (N–H) bands around 3300 cm⁻¹ .
- Melting Point Analysis : Ensures purity, with deviations >2°C indicating impurities .
Q. How are crystallographic data utilized in structural analysis of these compounds?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, the crystal structure of a related compound, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, revealed a monoclinic system with unit cell parameters (a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å), confirming chair conformation of the piperidine ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in carboxamide synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling, while hexane/ether mixtures reduce side reactions .
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups to the piperidine core .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps like acylation .
Q. What strategies resolve contradictions in NMR data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish between N–CH₃ and piperidine CH₂ groups .
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring flipping) that cause signal broadening .
- Computational Modeling : DFT calculations predict chemical shifts to validate experimental data .
Q. How are structure-activity relationship (SAR) studies designed for piperidine carboxamides?
- Methodological Answer :
- Substituent Variation : Systematic modification of the piperidine N-methyl group or carboxamide aryl moiety (e.g., sulfamoyl or trifluoromethyl groups) to assess bioactivity .
- Biological Assays : Enzymatic inhibition assays (e.g., carbonic anhydrase) quantify IC₅₀ values, with results cross-referenced against computational docking studies .
- Data Analysis : Multivariate regression correlates electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Q. What experimental approaches address discrepancies in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., known inhibitors) to normalize enzyme inhibition results .
- Metabolic Stability Testing : LC-MS/MS quantifies compound degradation in hepatic microsomes to explain variability in in vivo efficacy .
- Crystallographic Validation : Co-crystallization with target proteins (e.g., carbonic anhydrase) confirms binding modes predicted by docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
